molecular formula C7H15NO4 B13492135 Methyl O-[2-(methyloxy)ethyl]-L-serinate

Methyl O-[2-(methyloxy)ethyl]-L-serinate

Cat. No.: B13492135
M. Wt: 177.20 g/mol
InChI Key: ZSNMCWKMGKEDSH-LURJTMIESA-N
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Description

Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes an amino group and a methoxyethoxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: This compound can undergo hydrolysis in the presence of an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its ester and amino functionalities.

    Industry: Used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Found in pineapple oil, has a simpler structure without the amino and methoxyethoxy groups.

    Ethyl acetate: Commonly used as a solvent, lacks the amino group.

    Isopentyl acetate: Found in banana oil, has a different ester structure.

Uniqueness

Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate is unique due to its combination of an ester, amino group, and methoxyethoxy side chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate

InChI

InChI=1S/C7H15NO4/c1-10-3-4-12-5-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

ZSNMCWKMGKEDSH-LURJTMIESA-N

Isomeric SMILES

COCCOC[C@@H](C(=O)OC)N

Canonical SMILES

COCCOCC(C(=O)OC)N

Origin of Product

United States

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